molecular formula C21H23N3O3S3 B2533800 N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1103962-11-3

N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2533800
CAS RN: 1103962-11-3
M. Wt: 461.61
InChI Key: CLYXUYOBYMQMJJ-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzothiazole ring, the sulfanyl group, and the sulfonylamino group. Benzothiazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Heavy Oil Recovery

Polymer flooding is an effective method for enhancing heavy oil recovery. Research has shown that polymers, including those similar to “EN300-26611408,” can increase heavy oil recovery by more than 20% . However, maintaining polymer viscosity under reservoir conditions remains a challenge.

Antimicrobial Activity

While specific studies on “EN300-26611408” are limited, related benzothiazole derivatives have been investigated for their antimicrobial properties . Further research could explore its potential in this area.

Tuberculosis Treatment

Benzothiazole-based compounds have been studied for their anti-tubercular activity. Although not directly tested, “EN300-26611408” could be evaluated for its inhibitory effects against tuberculosis .

E/Z Configuration

The E/Z configuration of compounds is crucial for their biological activity. In the case of “EN300-26611408,” the arrangement of the benzothiazole and 4-methoxyphenyl rings relative to the double bond affects its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many benzothiazoles act by intercalating into DNA or inhibiting key enzymes .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its synthesis. Given the known activities of benzothiazoles, this compound could be a promising candidate for further study .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S3/c1-28-13-11-18(24-30(26,27)14-12-16-7-3-2-4-8-16)21(25)22-15-20-23-17-9-5-6-10-19(17)29-20/h2-10,12,14,18,24H,11,13,15H2,1H3,(H,22,25)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXUYOBYMQMJJ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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